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This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals address

challenges related to autofluorescence in their imaging experiments.

Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in imaging studies?

Autofluorescence is the natural emission of light by biological structures, such as collagen,

elastin, lipofuscin, and red blood cells, when they absorb light.[1][2][3] This intrinsic

fluorescence can become a significant issue in fluorescence microscopy when it overlaps with

the signal from the specific fluorescent probes being used, making it difficult to distinguish the

target signal from the background noise.[4] This can lead to a reduced signal-to-noise ratio,

false positives, and inaccurate quantification of results.[5]

Q2: What are the primary sources of autofluorescence in imaging samples?

Autofluorescence can originate from several sources within biological samples:

Endogenous Molecules: Many tissues contain naturally fluorescent molecules. For instance,

collagen and NADH tend to fluoresce in the blue/green spectrum, while lipofuscin, a pigment

that accumulates with age, fluoresces across a broad spectrum.
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Fixation Methods: Aldehyde-based fixatives like formaldehyde and glutaraldehyde are known

to induce autofluorescence by reacting with amines in the tissue to form fluorescent

products. Glutaraldehyde generally causes more intense autofluorescence than

formaldehyde.

Red Blood Cells: The heme groups within red blood cells are a significant source of

autofluorescence.

Culture Media Components: Some components of cell culture media, such as phenol red

and fetal bovine serum (FBS), can contribute to background fluorescence.

Dead Cells: Dead cells tend to be more autofluorescent than living cells and can release

autofluorescent debris.

Q3: Is there evidence that Bifemelane can be used to reduce autofluorescence?

Currently, there is no direct scientific literature or experimental data to suggest that Bifemelane
is used to directly reduce or overcome autofluorescence in imaging studies. Bifemelane
hydrochloride is primarily known as a pharmacological agent used in the treatment of

depression and cerebrovascular dementia. Its mechanisms of action include inhibiting

monoamine oxidase, enhancing cholinergic transmission, and exerting neuroprotective effects

through antioxidant activity. While its antioxidant properties might theoretically have an indirect

effect on certain sources of autofluorescence over time in a biological system, it is not a

recognized or documented method for quenching autofluorescence in prepared imaging

samples.

Troubleshooting Guides
Issue: High background fluorescence is obscuring my
signal.
This is a common problem caused by autofluorescence. The following steps can help you

identify the source and mitigate the issue.

1. Identify the Source of Autofluorescence:

A crucial first step is to determine the origin of the unwanted background signal.
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Unstained Control: Always include an unstained control sample in your experiment. This

sample should undergo all the same processing steps as your stained samples but without

the addition of any fluorescent labels. Imaging this control will reveal the baseline level and

spectral properties of the autofluorescence in your sample.

Experimental Workflow to Identify Autofluorescence Source

Prepare Experimental and Control Samples

Process Experimental Sample (Fix, Permeabilize, Stain)

Process Control Sample (Fix, Permeabilize, No Stain)

Image Experimental Sample

Image Control Sample

Compare Experimental and Control Images

Analyze Control Image for Autofluorescence

Identify Autofluorescence Contribution

Click to download full resolution via product page

Workflow for identifying the source of autofluorescence.

2. Optimize Sample Preparation:

Fixation: If using aldehyde-based fixatives, reduce the fixation time to the minimum required

for adequate preservation. Consider using a lower concentration of paraformaldehyde. As an

alternative, organic solvents like ice-cold methanol or ethanol can be used, which may

reduce autofluorescence.

Perfusion: For tissue samples, perfusing the tissue with phosphate-buffered saline (PBS)

before fixation can help remove red blood cells, a major source of autofluorescence.

Cell Viability: For cell cultures, ensure a high percentage of viable cells, as dead cells are

more autofluorescent.

3. Employ Chemical Quenching Methods:

Several chemical treatments can be applied to reduce autofluorescence after fixation.
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Quenching
Agent

Target
Autofluoresce
nce Source

Typical
Protocol

Advantages Disadvantages

Sodium

Borohydride

(NaBH₄)

Aldehyde-

induced

autofluorescence

Treat with 0.1-1

mg/mL in PBS

for 10-30

minutes.

Effective for

reducing

background from

formaldehyde

and

glutaraldehyde

fixation.

Can have mixed

results and may

damage tissue or

affect

antigenicity.

Surprisingly, in

some tissues like

the myocardium,

it has been found

to increase the

autofluorescence

signal.

Sudan Black B

(SBB)

Lipofuscin and

other lipophilic

sources

Incubate with

0.1% SBB in

70% ethanol for

10-20 minutes.

Highly effective

at quenching

lipofuscin-related

autofluorescence

.

Can introduce a

dark precipitate

and may reduce

the specific

fluorescent

signal. It may

also fluoresce in

the far-red

channel.

Eriochrome

Black T (EBT)

Lipofuscin and

formalin-induced

autofluorescence

Treatment

protocols vary.

Shown to be

effective in

reducing tissue

autofluorescence

.

Less commonly

cited than SBB,

and optimization

may be required.

Copper Sulfate

(CuSO₄)
Lipofuscin

Treat with 1-10

mM CuSO₄ in

ammonium

acetate buffer

(pH 5.0).

Can reduce

lipofuscin

autofluorescence

.

May slightly

reduce the

intensity of

specific

fluorescent

labels.
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Commercial

Reagents
Multiple sources

Follow

manufacturer's

instructions (e.g.,

TrueVIEW®,

TrueBlack®).

Formulated to

reduce

autofluorescence

from various

sources with

potentially less

impact on the

specific signal.

Can be more

expensive than

standard

chemical

reagents.
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Decision pathway for selecting a chemical quenching agent.

4. Optimize Imaging Parameters and Fluorophore Selection:

Fluorophore Choice: Select fluorophores that emit in the far-red or near-infrared part of the

spectrum (above 650 nm). Autofluorescence is typically strongest in the blue and green

regions, so shifting to longer wavelengths can help separate your signal from the

background.

Spectral Imaging and Linear Unmixing: If your microscope is equipped with a spectral

detector, you can use a technique called spectral unmixing. This involves capturing the

emission spectrum of the autofluorescence from your unstained control and then using

software to computationally subtract this spectral signature from your experimental images.

Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This protocol is intended for fixed cells or tissue sections where formaldehyde or

glutaraldehyde was used.

Rehydration: If using paraffin-embedded sections, deparaffinize and rehydrate the tissue

slices.

Washing: Wash the samples three times with PBS for 5 minutes each.

NaBH₄ Incubation: Prepare a fresh solution of 0.1-1 mg/mL sodium borohydride in ice-cold

PBS. Immerse the samples in this solution and incubate for 10-30 minutes at room

temperature.

Extensive Washing: Wash the samples thoroughly with PBS (at least three times for 5

minutes each) to remove all residual sodium borohydride.

Staining: Proceed with your standard immunolabeling protocol.

Protocol 2: Sudan Black B Treatment for Lipofuscin Autofluorescence
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This protocol is effective for tissues with high lipofuscin content, such as the brain and heart.

Complete Staining: Perform all your immunolabeling steps, including washes after the

secondary antibody.

SBB Incubation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Incubate

the slides in this solution for 10-20 minutes at room temperature in the dark.

Washing: Wash the slides thoroughly in PBS three times for 5 minutes each to remove

excess SBB.

Mounting: Mount the coverslips using an appropriate mounting medium.

Disclaimer: The information provided in this technical support center is for research purposes

only. The effectiveness of any given protocol can vary depending on the specific sample type

and experimental conditions. It is always recommended to perform a pilot experiment to

optimize the protocol for your specific needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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